molecular formula C5H8O2 B2513457 3-Hydroxycyclopentanone CAS No. 26831-63-0

3-Hydroxycyclopentanone

Cat. No.: B2513457
CAS No.: 26831-63-0
M. Wt: 100.117
InChI Key: GULNLSGTYCQLLM-BYPYZUCNSA-N
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Description

3-Hydroxycyclopentanone is an organic compound with the molecular formula C5H8O2. It is a cyclic ketone with a hydroxyl group attached to the third carbon of the cyclopentanone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxycyclopentanone can be synthesized through several methods. One common approach involves the enantioselective preparation of ® and (S)-3-hydroxycyclopentanone by kinetic resolution . Another method includes the selective conversion of furfural to cyclopentanone or cyclopentanol using different preparation methods of copper-cobalt catalysts . The reaction conditions for these methods typically involve specific catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. The use of copper-cobalt catalysts prepared by co-precipitation or oxalate sol-gel methods has been reported to be effective in converting furfural to cyclopentanone . These methods are optimized for efficiency and cost-effectiveness, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycyclopentanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding diketones or carboxylic acids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to cyclopentanol.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Hydroxycyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxycyclopentanone involves its reactivity as a cyclic ketone with a hydroxyl group. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the carbonyl group can undergo various addition and substitution reactions. These interactions make it a versatile intermediate in organic synthesis, allowing it to form a wide range of products through different reaction pathways .

Comparison with Similar Compounds

    Cyclopentanone: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.

    Cyclohexanone: A six-membered ring ketone with different steric and electronic properties.

    3-Hydroxycyclohexanone: Similar structure but with a six-membered ring, leading to different reactivity and stability.

Uniqueness: 3-Hydroxycyclopentanone is unique due to its five-membered ring structure combined with a hydroxyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

3-hydroxycyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNLSGTYCQLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 3-hydroxycyclopentanone in organic synthesis?

A1: this compound serves as a crucial building block for synthesizing diverse natural products and pharmaceuticals. Its structure, featuring both a hydroxyl and a ketone group, makes it highly versatile for further chemical transformations. For instance, it acts as a key intermediate in synthesizing prostaglandins, a group of lipid compounds with hormone-like effects .

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